4-Hydroxy-2-(hydroxymethyl)benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-1H-benzimidazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-4-7-9-5-2-1-3-6(12)8(5)10-7/h1-3,11-12H,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROOLBGYYVWEIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 4 Hydroxy 2 Hydroxymethyl Benzimidazole and Analogues
Role of the Benzimidazole (B57391) Core in Biological Activity
The benzimidazole nucleus is considered a "privileged scaffold" in drug discovery due to its presence in numerous biologically active compounds. nih.gov Its structural similarity to naturally occurring purines allows it to interact with various biopolymers, contributing to its broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. semanticscholar.orgnih.gov The aromatic nature of the benzimidazole core allows for π-π stacking interactions with biological macromolecules, while the nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong binding to receptor sites. semanticscholar.org
The versatility of the benzimidazole core lies in its amenability to substitution at various positions, which can significantly modulate its biological activity. nih.gov Strategic modifications to the benzimidazole structure can enhance its ability to interact with specific viral or cellular targets, leading to improved potency and selectivity. nih.gov For instance, substitutions at the 2-position are known to influence binding to enzymes like viral polymerases, while modifications at the 5- and 6-positions can affect interactions with other proteins and improve pharmacokinetic properties. nih.gov
Impact of the 4-Hydroxyl Group on Receptor Binding and Efficacy
The introduction of a hydroxyl group at the 4-position of the benzimidazole ring can significantly influence the compound's interaction with biological targets. Polar substituents, such as a hydroxyl group, can enhance interactions with hydrophilic regions of a receptor's binding site. semanticscholar.org The 4-hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming strong and specific interactions with amino acid residues in a protein's active site. This can lead to increased binding affinity and, consequently, enhanced biological efficacy.
The position of the hydroxyl group is crucial. For example, in a series of benzimidazole derivatives targeting the corticotropin-releasing factor-1 (CRF-1) receptor, the presence of polar substituents was found to enhance binding affinity. semanticscholar.org While direct studies on 4-Hydroxy-2-(hydroxymethyl)benzimidazole are limited, the general principle suggests that the 4-hydroxyl group would favor interactions with polar and hydrophilic pockets within a receptor. The ability of the hydroxyl group to participate in hydrogen bonding can anchor the molecule in a specific orientation within the binding site, which is a critical determinant of its activity.
Influence of the 2-Hydroxymethyl Group on Pharmacological Profiles
The 2-hydroxymethyl substituent plays a crucial role in modulating the pharmacological profile of benzimidazole derivatives. Its primary contributions are through enhancing aqueous solubility and providing an additional site for hydrogen bonding.
Conformational Flexibility and Hydrogen Bonding Potential of the Hydroxymethyl Moiety
The hydroxymethyl group at the 2-position introduces a degree of conformational flexibility. The rotation around the bond connecting the methylene (B1212753) group to the benzimidazole ring allows the hydroxyl group to orient itself optimally for interaction with a binding site. Computational studies on related 2-substituted benzimidazoles have shown that the conformation of the substituent at this position is a key determinant of biological activity. nih.gov
Steric and Electronic Contributions of the 2-Hydroxymethyl Substituent
The 2-hydroxymethyl group also makes important steric and electronic contributions to the molecule's activity. From a steric perspective, the size and shape of the hydroxymethyl group can influence how the molecule fits into a binding pocket. While not a particularly bulky group, its presence can provide a better fit in some receptors compared to an unsubstituted benzimidazole.
Synergistic Effects of Combined Hydroxyl and Hydroxymethyl Substituents
In the context of receptor binding, the two hydroxyl groups could act in concert to form a network of hydrogen bonds with the target protein, leading to a more stable and higher-affinity interaction than either group could achieve alone. For instance, studies on flavonoids have shown that vicinal hydroxyl groups on a phenyl ring are critical for their inhibitory activity against certain protein aggregations, suggesting a mechanistic role for multiple hydroxyl groups in close proximity. nih.gov A similar synergistic effect could be at play with the 4-hydroxyl and 2-hydroxymethyl groups of this benzimidazole derivative, where one group might anchor the molecule while the other engages in a critical binding interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzimidazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net For benzimidazole derivatives, QSAR studies have been instrumental in identifying the key physicochemical and structural features that govern their activity against various targets. biointerfaceresearch.comijddd.comresearchgate.net
These models often employ a range of molecular descriptors, including electronic, steric, and hydrophobic parameters, to build a mathematical relationship with the observed biological activity. For example, 2D-QSAR models have been developed to predict the anticancer activity of benzimidazole derivatives, highlighting the importance of specific structural features. researchgate.net 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic fields around the molecules that are crucial for receptor binding.
QSAR models for various substituted benzimidazoles have demonstrated good predictive power, aiding in the design of new analogues with enhanced potency. nih.gov The validation of these models is a critical step, often involving internal validation (e.g., leave-one-out cross-validation) and external validation with a test set of compounds. nih.gov The insights gained from QSAR studies can guide the rational design of novel this compound analogues with improved pharmacological profiles.
Table of Compounds Mentioned
| Compound Name |
| This compound |
| 2-(alpha-hydroxybenzyl)-benzimidazole |
Mechanistic Investigations into the Biological Action of 4 Hydroxy 2 Hydroxymethyl Benzimidazole
Molecular Target Identification and Validation
The identification of specific molecular targets is a foundational step in elucidating the mechanism of action of any bioactive compound. For benzimidazole (B57391) derivatives, research has revealed a capacity for multi-target recognition, which may contribute to their broad spectrum of pharmacological effects. researchgate.net Studies involving benzimidazole-triazole hybrids, for example, have shown that these molecules can act as multi-target inhibitors, concurrently targeting enzymes crucial for cancer progression such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Topoisomerase II (Topo II). researchgate.net
While direct studies identifying the specific molecular targets of 4-Hydroxy-2-(hydroxymethyl)benzimidazole are not extensively detailed in the available literature, the known interactions of structurally related benzimidazoles provide a basis for potential target classes. The general approach to target identification involves a combination of computational (in silico) methods, such as molecular docking, and experimental (in vitro) validation, including enzyme inhibition assays and binding studies. researchgate.netnih.gov For instance, molecular docking simulations have been used to predict the interaction of benzimidazole derivatives with the active sites of enzymes like acetylcholinesterase, providing insights into structure-activity relationships. nih.gov Such approaches would be instrumental in identifying and validating the specific molecular partners of this compound.
Enzyme Inhibition and Activation Studies
The interaction of benzimidazole derivatives with various enzymes is a key aspect of their biological activity. These interactions can lead to either inhibition or, less commonly, activation of enzymatic function, thereby modulating critical biological pathways.
Insulin (B600854) Degrading Enzyme (IDE): IDE is a zinc-metalloprotease responsible for the degradation of several key peptides, including insulin and the amyloid-β peptide implicated in Alzheimer's disease. nih.govnih.govmdpi.com The modulation of IDE activity is therefore a significant therapeutic strategy for conditions like diabetes and neurodegenerative diseases. nih.govnih.gov While specific studies on the direct interaction of this compound with IDE are limited, the broader class of small molecules has been investigated for their potential to modulate this enzyme. High-throughput screening has led to the discovery of synthetic small-molecule activators of IDE, demonstrating that pharmacological modulation is achievable. researchgate.net Cryo-electron microscopy has provided structural insights into how IDE recognizes and degrades its substrates, which can guide the design of novel modulators. ebi.ac.uk
Aminoacyl-tRNA Synthetases (aaRSs): These essential enzymes are responsible for attaching the correct amino acid to its corresponding tRNA molecule, a critical step in protein synthesis. nih.govzymedi.comfrontiersin.org Because of their vital role, aaRSs are attractive targets for antimicrobial agents. zymedi.com Structural differences between the catalytic sites of pathogenic and human aaRSs have been exploited to develop selective inhibitors. zymedi.com Although direct inhibition of aaRSs by this compound has not been specifically reported, the general principle of targeting these enzymes with small molecules is well-established.
Benzimidazole derivatives have been extensively studied for their antiviral properties, particularly their ability to inhibit key viral enzymes.
HIV-1 Reverse Transcriptase (RT): The reverse transcriptase enzyme of HIV-1 is a primary target for antiretroviral therapy. uctm.edu Benzimidazoles have emerged as a significant class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). uctm.edu These compounds bind to an allosteric site on the enzyme, inducing a conformational change that disrupts its catalytic activity. uctm.edu Structure-activity relationship studies on substituted benzimidazoles have shown that modifications to the benzimidazole ring can profoundly affect their inhibitory potency against both wild-type and mutant strains of HIV-1. nih.gov For example, substitutions at the C4 position of the benzimidazole core have been shown to enhance potency. nih.gov
HCMV DNA Polymerase and Replication: Human cytomegalovirus (HCMV) is a major cause of morbidity in immunocompromised individuals. nih.gov Benzimidazole nucleosides are potent inhibitors of HCMV replication. nih.govnih.gov Unlike many antiviral drugs that target the viral DNA polymerase directly, some benzimidazole ribonucleosides act via a novel mechanism. nih.gov They inhibit viral DNA maturation and processing by preventing the cleavage of high-molecular-weight viral DNA concatemers into genome-length units. nih.gov This mechanism of action is distinct from direct inhibition of the HCMV DNA polymerase. nih.gov However, other antiviral nucleoside analogs do inhibit the HCMV-induced DNA polymerase after being converted to their triphosphate forms. unc.edu
| Enzyme Target | Compound Class | Mechanism of Action |
| HIV-1 Reverse Transcriptase | Benzimidazole NNRTIs | Allosteric inhibition, causing conformational change in the active site. uctm.edu |
| HCMV Replication | Benzimidazole Ribonucleosides | Inhibition of viral DNA concatemer processing. nih.gov |
| HCMV DNA Polymerase | Nucleoside Analogs | Competitive inhibition of dGMP incorporation into DNA. unc.edu |
Cellular Pathway Modulation and Signal Transduction Interferences
Bioactive compounds often exert their effects by interfering with cellular signaling pathways. These pathways are complex networks that regulate fundamental cellular processes such as growth, differentiation, and apoptosis. nih.gov The Hedgehog (Hh) signaling pathway, for example, is crucial during embryonic development and for maintaining adult stem cell populations. nih.gov Aberrant activation of this pathway is linked to various cancers, making it a key therapeutic target. nih.gov
In silico studies have identified benzimidazole-containing compounds as potential inhibitors of MAP kinase, an important enzyme in signal transduction pathways related to inflammation and cancer. nih.gov By interfering with such pathways, benzimidazole derivatives can modulate cellular responses. The ability of a compound to modulate these pathways is central to its therapeutic potential in diseases ranging from cancer to degenerative disorders. nih.gov
Ligand-Receptor Interaction Dynamics and Binding Affinities
The biological effect of a compound is initiated by its binding to a specific receptor. The dynamics and affinity of this interaction determine the potency and specificity of the compound. For benzimidazole derivatives, molecular docking and dynamics simulations are powerful tools to study these interactions.
For instance, studies on 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole derivatives as antagonists for the Corticotropin-releasing factor-1 (CRF-1) receptor have used these methods to elucidate binding modes. brieflands.com These analyses revealed that hydrogen bonding and hydrophobic interactions are major factors stabilizing the ligand-receptor complex. brieflands.com Similarly, metal complexes incorporating benzimidazole ligands have been shown to interact with and stabilize G-quadruplex DNA structures, demonstrating a preference over duplex DNA. nih.gov This interaction is influenced by the aromaticity of the benzimidazole ligands and the nature of the metal center. nih.gov Understanding these binding dynamics at an atomic level is crucial for the rational design of more potent and selective therapeutic agents.
Gene Expression and Protein Synthesis Regulation
Ultimately, the modulation of cellular pathways and receptor interactions often culminates in changes to gene expression and protein synthesis. A recent study on a novel benzimidazole salt demonstrated its ability to alter the expression of genes involved in apoptosis in a human liver cancer cell line (HepG2). jksus.org Treatment with the compound led to an increased expression of pro-apoptotic markers like BAX, CASPASE-3, and CASPASE-8, and the anti-apoptotic marker BCL-2. jksus.org This suggests that the compound induces apoptosis through both intrinsic and extrinsic pathways. An increase in the BAX/BCL-2 ratio is a common indicator of apoptotic induction. jksus.org
Biological Activities and Therapeutic Potential of 4 Hydroxy 2 Hydroxymethyl Benzimidazole
Antimicrobial Spectrum and Efficacy (Antibacterial, Antifungal, Antiviral, Antiparasitic)
Derivatives of 4-Hydroxy-2-(hydroxymethyl)benzimidazole (HMB) have demonstrated a notable range of antimicrobial activities. The core benzimidazole (B57391) structure is a key pharmacophore that contributes to its ability to combat various pathogens, including bacteria, fungi, viruses, and parasites.
Antibacterial: Benzimidazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain benzimidazole derivatives have exhibited minimum inhibitory concentration (MIC) values as low as 0.01 mM against Pseudomonas aeruginosa. Studies on other benzimidazole derivatives have reported significant activity against strains such as Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA). For example, a series of tetrahydropyrimidinyl-substituted benzimidazoles showed potent activity against E. coli and M. catarrhalis with MIC values as low as 1 μg/mL and 2 μg/mL, respectively. nih.gov
Antifungal: The antifungal properties of benzimidazoles are well-documented. The hydroxyl and hydroxymethyl groups in this compound are thought to improve its solubility, which may facilitate its interaction with fungal cellular targets. Some fluorinated benzimidazole derivatives have demonstrated significant antifungal activity against Candida parapsilosis. acgpubs.org Additionally, certain 2-(fluorophenyl)-benzimidazole derivatives have shown good antifungal activity against various fungal strains. acgpubs.org
Antiviral: HMB derivatives have shown promising antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). In vitro studies have indicated that these derivatives can inhibit HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication. Some HMB derivatives have achieved IC50 values as low as 0.2 μM against HIV-1, including strains resistant to other drugs.
Antiparasitic: The benzimidazole scaffold is a cornerstone of several antiparasitic drugs. Research has demonstrated the potential of benzimidazole derivatives against various protozoan parasites, including those responsible for malaria, leishmaniasis, and trypanosomiasis. rjpbr.comnih.gov For instance, certain benzimidazole compounds have been shown to be effective against the malaria parasite Plasmodium falciparum. nih.gov
Activity against Drug-Resistant Microbial Strains
A significant area of research has been the evaluation of benzimidazole derivatives against drug-resistant microbial strains. The emergence of resistance to conventional antimicrobial agents poses a major public health challenge. Some benzimidazole derivatives have shown notable activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to existing antibiotics. nih.gov Furthermore, derivatives of HMB have demonstrated potent antiviral activity against resistant strains of HIV-1. The bactericidal activity of certain chloro-substituted benzamide (B126) derivatives has been confirmed against clinical isolates of MRSA. nih.govscispace.com
Broad-Spectrum Antimicrobial Profiles
The diverse antimicrobial activities of benzimidazole derivatives suggest a broad-spectrum potential. Studies have shown that a single benzimidazole compound can exhibit activity against a range of microorganisms. For example, some derivatives have demonstrated efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens. jksus.org This broad-spectrum profile makes them attractive candidates for the development of new anti-infective agents.
Interactive Table: Antimicrobial Activity of Selected Benzimidazole Derivatives
| Compound Type | Microorganism | Activity (MIC/EC50) | Reference |
|---|---|---|---|
| HMB Derivative | HIV-1 | EC50 as low as 0.2 μM | |
| Benzimidazole Derivative | Pseudomonas aeruginosa | MIC as low as 0.01 mM | |
| Tetrahydropyrimidinyl-substituted benzimidazole | E. coli | MIC = 1 μg/mL | nih.gov |
| Tetrahydropyrimidinyl-substituted benzimidazole | M. catarrhalis | MIC = 2 μg/mL | nih.gov |
| 2-(m-fluorophenyl)-benzimidazole derivative | B. subtilis | MIC = 7.81 μg/mL | acgpubs.org |
| Albendazole | Plasmodium falciparum | EC50 up to 2 x 10-6 mol/L | nih.gov |
| Omeprazole | Plasmodium falciparum | EC50 = 2-4 x 10-5 mol/L | nih.gov |
Anticancer and Antiproliferative Activities
Benzimidazole derivatives, including those of this compound, have emerged as a significant class of compounds with potent anticancer and antiproliferative properties. Their structural similarity to purine (B94841) allows them to interfere with the biological processes of cancer cells.
Research has shown that derivatives of HMB exhibit significant antiproliferative effects against various cancer cell lines. For instance, some derivatives have demonstrated strong growth inhibition with IC50 values in the low micromolar range against human pancreatic carcinoma and leukemia cell lines. Other studies on different benzimidazole derivatives have reported cytotoxic effects against a wide array of cancer cells, including those of the breast, colon, lung, and liver. jksus.orgnih.gov
Inhibition of Cancer Cell Growth and Apoptosis Induction
A primary mechanism through which benzimidazole derivatives exert their anticancer effects is by inhibiting cancer cell growth and inducing apoptosis (programmed cell death). Studies have shown that certain benzimidazole compounds can arrest the cell cycle in cancer cells, preventing their proliferation.
Furthermore, these compounds can trigger apoptosis through various cellular pathways. For example, some benzimidazole derivatives have been found to increase the levels of pro-apoptotic proteins like Bax and caspases (caspase-3 and caspase-8), while decreasing the levels of anti-apoptotic proteins such as Bcl-2. researchgate.net This shift in the balance of apoptotic regulators ultimately leads to the self-destruction of cancer cells.
Targeting Specific Oncogenic Pathways
The targeted inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation is a key strategy in modern cancer therapy. Benzimidazole derivatives have been shown to target several of these oncogenic pathways.
For instance, certain benzimidazole-based compounds have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, two proteins that are often mutated and hyperactivated in various cancers. researchgate.net By inhibiting these key drivers of cancer growth, these compounds can effectively halt tumor progression. The ability of benzimidazole derivatives to interact with and inhibit such a diverse range of molecular targets underscores their potential as versatile anticancer agents.
Interactive Table: Anticancer Activity of Selected Benzimidazole Derivatives
| Compound Type | Cancer Cell Line | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| HMB Derivative | Human T-lymphoblastic leukemia | IC50 < 1 μM | |
| Benzimidazole 2 | HCT-116 (Colon) | IC50 = 16.2 ± 3.85 μg/mL | nih.gov |
| Benzimidazole 4 | MCF-7 (Breast) | IC50 = 8.86 ± 1.10 μg/mL | nih.gov |
| Benzimidazole derivative (se-182) | HepG2 (Liver) | IC50 = 15.58 μM | jksus.org |
| Benzimidazole derivative (se-182) | A549 (Lung) | IC50 = 15.80 μM | jksus.org |
| Benzimidazole derivative 4c | Leukemia | Selectivity Ratio = 5.96 (GI50) | researchgate.net |
Anti-inflammatory and Immunomodulatory Effects
In addition to their antimicrobial and anticancer properties, benzimidazole derivatives have demonstrated significant anti-inflammatory and immunomodulatory effects. Chronic inflammation is a key factor in the development and progression of many diseases, making anti-inflammatory agents a critical area of pharmaceutical research.
Antioxidant Properties and Radical Scavenging Mechanisms
The benzimidazole core is a feature in many compounds investigated for their antioxidant capabilities. researchgate.net Derivatives are known to act as free radical scavengers and can inhibit lipid peroxidation. nih.gov The antioxidant activity is often attributed to the hydrogen-donating ability of the N-H group in the imidazole (B134444) ring and the presence of various substituents on the benzene (B151609) ring. nih.govresearchgate.net For instance, the presence of hydroxyl groups on the aromatic rings of benzimidazole derivatives can be crucial for their radical scavenging capacity. nih.gov Research on different benzimidazole derivatives has demonstrated their ability to scavenge radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide (B77818) anion radicals. researchgate.net However, specific studies quantifying the antioxidant potential or elucidating the radical scavenging mechanisms of this compound are not available in the reviewed literature. One study on a closely related compound, 1H-benzimidazol-2-ylmethanol, reported only mild antioxidant activity. banglajol.info
Potential in Neurological Disorders (e.g., Alzheimer's Disease, Anxiolytic Activity)
Benzimidazole derivatives are recognized for their potential in treating neurological disorders. nih.gov A primary area of investigation is Alzheimer's disease, where the inhibition of cholinesterase enzymes (acetylcholinesterase and butyrylcholinesterase) is a key therapeutic strategy. orientjchem.orgnih.govbiointerfaceresearch.com Various benzimidazole-containing compounds have been synthesized and shown to be effective inhibitors of these enzymes. orientjchem.orgbiointerfaceresearch.com The structural features of the benzimidazole scaffold allow it to interact with the active sites of these enzymes. orientjchem.org
Furthermore, some benzimidazole analogues have been explored for their anxiolytic (anti-anxiety) potential. nih.gov These effects are thought to be mediated through interactions with receptors in the central nervous system, such as GABAA receptors. nih.gov Despite this promising research into the broader class of compounds, no specific studies were found that evaluate the efficacy or mechanism of action of this compound in the context of Alzheimer's disease or anxiety.
Other Emerging Pharmacological Applications (e.g., Antidiabetic, Antihypertensive)
The versatility of the benzimidazole structure has led to its exploration in a variety of other pharmacological applications.
Antidiabetic Potential: Several benzimidazole derivatives have been investigated as potential antidiabetic agents. ekb.egresearchgate.nethealthinformaticsjournal.com Their mechanisms of action can include influencing glucose metabolism and insulin (B600854) secretion. researchgate.net Some derivatives have shown the ability to inhibit enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion. healthinformaticsjournal.com Preclinical studies on certain benzimidazole compounds have demonstrated significant hypoglycemic effects. openresearchlibrary.org
Antihypertensive Potential: Benzimidazole-based compounds are well-established in the management of hypertension. nih.govekb.egresearchgate.net Marketed drugs such as Telmisartan and Candesartan feature a benzimidazole core and function as angiotensin II receptor blockers (ARBs). ntnu.nofrontiersin.org By blocking the AT1 receptor, these drugs prevent the vasoconstrictive effects of angiotensin II, leading to a reduction in blood pressure. ntnu.nofrontiersin.org
While the benzimidazole class shows significant promise in these areas, the specific contributions or potential of this compound as an antidiabetic or antihypertensive agent have not been specifically documented in the scientific literature reviewed.
Computational Chemistry and Molecular Modeling in Benzimidazole Research
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov For benzimidazole (B57391) derivatives, DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. nih.govnih.gov Key parameters derived from DFT studies, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity.
The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net DFT analysis also helps in calculating global reactivity descriptors, which quantify the chemical reactivity of the molecule. nih.gov These calculations are fundamental in predicting how a molecule like 4-Hydroxy-2-(hydroxymethyl)benzimidazole might behave in a biological system, offering insights into its potential interactions and stability. researchgate.netnih.gov
Table 1: Key Electronic Properties Investigated by DFT for Benzimidazole Scaffolds
| Property | Significance in Reactivity Analysis |
| HOMO Energy | Represents the ability to donate an electron. |
| LUMO Energy | Represents the ability to accept an electron. |
| HOMO-LUMO Energy Gap | Indicates chemical stability and reactivity. |
| Global Reactivity Descriptors | Quantify aspects like hardness, softness, and electronegativity. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, docking simulations are used to predict its binding affinity and mode of interaction with biological targets such as enzymes or receptors. nih.govresearchgate.net These studies are crucial for understanding the potential mechanism of action. For instance, docking analyses of benzimidazole analogues against targets like EGFR kinase or beta-tubulin have revealed key interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues in the binding site. semanticscholar.orgukm.my
Following docking, molecular dynamics (MD) simulations can be performed to study the stability and dynamic behavior of the ligand-target complex over time. nih.govsemanticscholar.org MD simulations provide a more realistic representation of the biological environment and can confirm the stability of the interactions predicted by docking. semanticscholar.org These simulations can track the movement of the ligand within the binding pocket and assess the conformational changes in both the ligand and the target protein, offering deeper insights into the binding thermodynamics and kinetics. nih.gov
Table 2: Example Output from a Molecular Docking Study of a Benzimidazole Derivative
| Parameter | Description | Example Finding |
| Binding Energy (kcal/mol) | The estimated free energy of binding between the ligand and the target. | -8.5 kcal/mol |
| Key Interacting Residues | Specific amino acids in the target's active site that form bonds with the ligand. | Lys101, Tyr181, Trp229 |
| Types of Interactions | The nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic). | 2 Hydrogen Bonds, 5 Hydrophobic Interactions |
In Silico Screening and Virtual Ligand Design for Novel Benzimidazole Analogues
In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach accelerates the drug discovery process by prioritizing molecules for synthesis and experimental testing. ymerdigital.com Starting with a core structure like this compound, virtual libraries of novel analogues can be generated by adding or modifying functional groups.
These virtual compounds are then docked into the active site of a target protein, and their binding affinities are calculated. nih.gov Compounds with the best docking scores and favorable interaction profiles are selected as potential "hits." researchgate.net This process of virtual ligand design allows for the rational creation of new benzimidazole derivatives with potentially improved potency and selectivity, significantly reducing the time and cost associated with traditional drug discovery methods. nih.gov
Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties
A critical aspect of drug development is ensuring that a compound has favorable ADMET properties. nih.gov Poor pharmacokinetics and toxicity are major reasons for the failure of drug candidates in clinical trials. nih.gov Computational methods are widely used to predict the ADMET profile of compounds like this compound at an early stage of research. nih.gov
In silico tools can calculate various physicochemical and pharmacokinetic parameters, such as solubility, lipophilicity (log P), intestinal absorption, and potential to cross the blood-brain barrier. rsc.orgjaptronline.com Many of these predictions are based on established guidelines like Lipinski's "Rule of Five," which helps to assess the "drug-likeness" of a molecule. nih.govresearchgate.net Predicting these properties helps researchers to identify and filter out compounds with undesirable ADMET characteristics, focusing resources on the most promising candidates. researchgate.net
Table 3: Common In Silico ADMET Parameters and Drug-Likeness Criteria
| Parameter | Description | Favorable Range (Lipinski's Rule of Five) |
| Molecular Weight (MW) | The mass of the molecule. | < 500 Da |
| Log P (Octanol-water partition coefficient) | A measure of the molecule's lipophilicity. | ≤ 5 |
| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | ≤ 5 |
| Hydrogen Bond Acceptors (HBA) | The number of nitrogen and oxygen atoms. | ≤ 10 |
| Topological Polar Surface Area (TPSA) | A predictor of drug transport properties. | < 140 Ų |
Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites
Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the charge distribution of a molecule and predict its reactivity and intermolecular interaction sites. nih.govdeeporigin.com The MEP map is plotted on the molecule's surface, using a color scale to represent different potential values.
Typically, regions of negative electrostatic potential (shown in red) correspond to areas with high electron density, which are susceptible to electrophilic attack and are favorable for interacting with positive sites on a target molecule. nih.govresearchgate.net Conversely, regions of positive potential (shown in blue) have lower electron density and are prone to nucleophilic attack. nih.gov Green areas represent neutral potential. nih.gov For this compound, an MEP map would identify the electronegative oxygen and nitrogen atoms as potential hydrogen bond acceptors (negative regions) and the hydroxyl and amine hydrogens as potential hydrogen bond donors (positive regions), providing valuable information for understanding its binding behavior. researchgate.netchemrxiv.org
Pharmacological Profile and Prodrug Strategies for Benzimidazole Derivatives
Pharmacokinetic Considerations for Benzimidazole-Based Therapeutics
The clinical efficacy of benzimidazole (B57391) derivatives is often moderated by their complex pharmacokinetic behavior. ibmc.msk.runih.gov As a class, these compounds are frequently characterized by multicompartment and ambiguous pharmacokinetic models. ibmc.msk.runih.gov A primary challenge associated with many benzimidazole-based therapeutics is their limited water solubility, which can restrict their formulation primarily to oral suspensions and impact their absorption from the gastrointestinal tract. msdvetmanual.com
A significant number of benzimidazole derivatives undergo extensive first-pass metabolism in the liver, where they are converted into both active and inactive metabolites. ibmc.msk.runih.gov This hepatic processing can lead to low and variable absolute bioavailability when administered orally, with reported values ranging from as low as 2% to 60%. ibmc.msk.ru The dissolution of benzimidazole particles in gastrointestinal fluids is a critical prerequisite for absorption and is notably influenced by pH. msdvetmanual.com Many derivatives also exhibit binding to plasma proteins and blood cell elements. ibmc.msk.ru While the pharmacokinetic profile for benzimidazoles is often linear at lower doses, this linearity can be lost at higher concentrations. ibmc.msk.ru
| Property | General Characteristic for Benzimidazole Derivatives |
| Solubility | Generally limited water solubility. msdvetmanual.com |
| Absorption | Variable; dependent on dissolution in enteric fluids. msdvetmanual.com |
| Metabolism | Subject to extensive first-pass hepatic metabolism. ibmc.msk.runih.gov |
| Bioavailability | Often low and variable, ranging from 2% to 60%. ibmc.msk.ru |
| Pharmacokinetic Model | Frequently characterized by multicompartment models. ibmc.msk.runih.gov |
Metabolic Pathways and Metabolite Identification (e.g., Hydroxylation)
The biotransformation of benzimidazole derivatives is a critical determinant of their activity and clearance. The liver is the primary site of metabolism, where cytochrome P450 (CYP) enzymes play a central role. Hydroxylation represents a key metabolic pathway for this class of compounds.
For instance, the metabolism of the anthelmintic fenbendazole (B1672488) involves hydroxylation, mediated by CYP2J2 and CYP2C19 enzymes, to form hydroxyfenbendazole. iiarjournals.org Other metabolic routes for fenbendazole include oxidation by flavin-monooxygenase (FMO) and CYP3A4 to its active sulfoxide (B87167) derivative, oxfendazole. iiarjournals.org
Studies on other benzimidazole classes, such as nitazenes, further highlight the importance of this pathway. The metabolism of butonitazene, isotonitazene, and protonitazene (B12782313) produces metabolites resulting from hydroxylation, as well as desethylation and dealkylation. nih.gov The primary hepatic enzymes responsible for the metabolism of these compounds were identified as CYP2D6, CYP2B6, and CYP2C8. nih.gov The rapid metabolism of these derivatives, often leading to over 95% depletion within an hour in human liver microsomes, underscores the efficiency of these pathways. nih.gov The identification of hydroxylated metabolites is therefore a crucial step in characterizing the complete metabolic profile of any new benzimidazole therapeutic.
| Metabolic Reaction | Example Parent Compound | Key Enzymes Involved (Examples) | Resulting Metabolite (Example) |
| Hydroxylation | Fenbendazole | CYP2J2, CYP2C19 | Hydroxyfenbendazole iiarjournals.org |
| Sulfoxidation | Fenbendazole | FMO, CYP3A4 | Oxfendazole (active) iiarjournals.org |
| Hydroxylation | Butonitazene, Isotonitazene | CYP2D6, CYP2B6, CYP2C8 | Hydroxylated nitazenes nih.gov |
| Desethylation | Butonitazene, Isotonitazene | CYP2D6, CYP2B6, CYP2C8 | Desethylated nitazenes nih.gov |
Prodrug Design Approaches Leveraging Hydroxymethylation for Enhanced Bioavailability and Solubility
Given the challenges of poor solubility and extensive first-pass metabolism, prodrug design has become an essential strategy for optimizing the therapeutic potential of benzimidazole derivatives. nih.govijpcbs.com A prodrug is a chemically modified, inactive form of a drug that, after administration, undergoes enzymatic or chemical conversion in the body to release the active parent compound. ijpcbs.com This approach can overcome numerous biopharmaceutical barriers, including poor aqueous solubility and low lipophilicity. ijpcbs.comresearchgate.net
The introduction of polar functional groups, such as hydroxyl (-OH) and hydroxymethyl (-CH2OH), is a key tactic in prodrug design to enhance water solubility. The structure of 4-Hydroxy-2-(hydroxymethyl)benzimidazole contains both of these moieties. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with biological macromolecules, potentially influencing their mechanism of action, and are likely to enhance the compound's solubility.
Hydroxymethylation, the addition of a -CH2OH group, can be leveraged to create prodrugs with improved physicochemical properties. While specific prodrugs of this compound are not detailed in the literature, the principle is well-established for related structures. For example, highly water-soluble phosphate-ester prodrugs have been successfully synthesized for benzimidazole carbamates to improve their dissolution and subsequent absorption. nih.govbohrium.com These prodrugs remain stable in aqueous solutions but are readily cleaved by enzymes like alkaline phosphatases in the body to release the active drug. nih.gov This strategy demonstrates that functional groups which increase polarity, such as the hydroxymethyl group, are fundamental to designing benzimidazoles with enhanced bioavailability and solubility profiles. nih.gov
Therapeutic Indices and Selectivity in Biological Systems
A critical aspect of a drug's pharmacological profile is its therapeutic index (TI), which quantifies the relative safety of the drug by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity. A higher TI is desirable as it indicates a wider margin of safety. For some benzimidazole derivatives, the TI has been reported to be two to three times higher than that of reference compounds, highlighting the potential for developing safer therapeutics from this scaffold. mdpi.com
Selectivity is another crucial parameter, referring to a compound's ability to preferentially interact with its intended biological target (e.g., a viral enzyme or a cancer cell receptor) over other targets in the body, thereby minimizing off-target effects. researchgate.net Selectivity indices are often determined in preclinical studies by comparing the compound's potency against target cells (e.g., cancer cell lines) with its potency against normal, non-cancerous cell lines. researchgate.net
Research has identified benzimidazole derivatives with high selectivity indices against various targets. For example, certain 5,6-dichloro benzimidazole phthalimide (B116566) derivatives have been identified as potential inhibitors of the hepatitis B virus (HBV) with high selectivity. mdpi.com This demonstrates that the benzimidazole scaffold can be modified to achieve a high degree of specificity for pathogenic or disease-related targets while sparing host systems.
Emerging Research Directions and Future Challenges for 4 Hydroxy 2 Hydroxymethyl Benzimidazole
Development of Targeted Delivery Systems
A significant hurdle for many benzimidazole (B57391) derivatives in clinical applications is their poor aqueous solubility and limited bioavailability, which can restrict their therapeutic efficacy. gsconlinepress.comgsconlinepress.com Nanoparticle-based drug delivery systems (DDS) present a promising strategy to overcome these limitations for compounds like 4-Hydroxy-2-(hydroxymethyl)benzimidazole. gsconlinepress.com These systems can enhance solubility, improve pharmacokinetic profiles, and enable targeted delivery to specific tissues, such as tumors. gsconlinepress.comgsconlinepress.com
Two primary targeting strategies are being explored for benzimidazole-loaded nanoparticles:
Passive Targeting: This approach leverages the enhanced permeability and retention (EPR) effect, where nanoparticles of a specific size (typically 50–200 nm) preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage. gsconlinepress.com This allows for a higher local concentration of the drug at the tumor site, minimizing systemic exposure and potential toxicity. gsconlinepress.com
Active Targeting: This strategy involves modifying the surface of nanocarriers with specific ligands that bind to receptors overexpressed on cancer cells. gsconlinepress.com This receptor-mediated endocytosis enhances cellular uptake and intracellular drug delivery. researchgate.net Examples of targeting moieties used for benzimidazole nanoparticles include folic acid, transferrin, and RGD peptides, which target folate receptors, transferrin receptors, and integrins, respectively. gsconlinepress.comresearchgate.net
Various types of nanocarriers have been investigated for delivering benzimidazole compounds, each offering distinct advantages. Polymeric nanoparticles can provide sustained drug release, while solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are biocompatible and can improve oral bioavailability. gsconlinepress.comresearchgate.net Albumin-based nanoparticles represent a clinically validated platform that can enhance tumor accumulation. gsconlinepress.comresearchgate.net The application of these advanced delivery systems could be pivotal in unlocking the therapeutic potential of this compound.
| Nanocarrier Type | Targeting Mechanism | Potential Advantages for Benzimidazoles | Reference |
|---|---|---|---|
| Polymeric Nanoparticles | Passive (EPR Effect) or Active (Ligand Conjugation) | Sustained release, protection from degradation. | researchgate.net |
| Solid Lipid Nanoparticles (SLNs) / Nanostructured Lipid Carriers (NLCs) | Passive (EPR Effect) | Improved solubility and oral bioavailability, biocompatible. | gsconlinepress.comresearchgate.net |
| Albumin Nanoparticles | Passive (EPR Effect) and Albumin-mediated uptake | Clinically validated platform, enhanced tumor accumulation. | gsconlinepress.comresearchgate.net |
| Ligand-Conjugated Nanoparticles (e.g., Folic Acid, Transferrin) | Active (Receptor-Mediated Endocytosis) | Increased cellular uptake in cancer cells, reduced systemic toxicity. | gsconlinepress.comresearchgate.net |
Combination Therapies Incorporating Benzimidazole Derivatives
To combat the complexity of diseases like cancer and overcome drug resistance, combination therapy has emerged as a powerful strategy. biotech-asia.org This approach involves using multiple therapeutic agents that target different cellular pathways, which can lead to synergistic effects and improved treatment outcomes. biotech-asia.org Benzimidazole derivatives have shown significant promise in combination regimens. biotech-asia.org
Research has demonstrated that combining benzimidazoles with other established drugs can enhance therapeutic efficacy. For instance, certain derivatives have been studied in conjunction with:
Platinum-based drugs (e.g., cisplatin): To increase DNA damage and apoptosis in cancer cells. biotech-asia.org
Kinase inhibitors (e.g., sorafenib): To synergistically inhibit tumor growth. biotech-asia.org
Chemotherapeutics (e.g., doxorubicin): To help overcome multidrug resistance in breast cancer. biotech-asia.org
Antimicrobials (e.g., fluconazole): To achieve synergistic effects against resistant fungal strains. researchgate.net
The rationale behind these combinations is to attack disease from multiple angles, reducing the likelihood of resistance developing. Future research should investigate the potential of this compound as a component in combination therapies. Identifying its specific mechanism of action will be crucial for rationally designing effective combination strategies for various diseases.
Exploration of Novel Biological Targets and Mechanisms
The benzimidazole scaffold is structurally similar to natural purines, allowing its derivatives to interact with a wide array of biological targets and exhibit diverse pharmacological activities. researchgate.netnih.gov These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory effects. researchgate.net A key challenge and opportunity in the study of this compound is to identify its specific molecular targets and elucidate its mechanism of action.
The broader benzimidazole class has been shown to target numerous biological molecules and pathways:
Tubulin Polymerization: Many anthelmintic and anticancer benzimidazoles, like mebendazole and albendazole, function by binding to β-tubulin, disrupting microtubule formation and arresting cell division. biotech-asia.orgrjptonline.org
Protein Kinases: As crucial regulators of cell signaling, kinases are major targets in cancer therapy. Certain benzimidazole derivatives have been developed as inhibitors of kinases such as EGFR and VEGFR-2. nih.gov
Topoisomerases and DNA: Some derivatives act as topoisomerase inhibitors or DNA intercalating agents, interfering with DNA replication and leading to cancer cell death. researchgate.netnih.gov
Enzyme Inhibition: Benzimidazole derivatives have been shown to inhibit various other enzymes, including urease, which is relevant in certain bacterial infections. nih.gov
The future exploration of this compound will involve screening it against a panel of known and novel biological targets to uncover its therapeutic potential.
| Biological Target | Mechanism of Action | Therapeutic Area | Reference |
|---|---|---|---|
| β-Tubulin | Inhibition of microtubule polymerization, leading to mitotic arrest. | Anticancer, Anthelmintic | biotech-asia.orgrjptonline.org |
| Protein Kinases (e.g., EGFR, VEGFR-2) | Inhibition of signaling pathways crucial for cell proliferation and angiogenesis. | Anticancer | nih.gov |
| Topoisomerase II | Inhibition of DNA replication and repair. | Anticancer | nih.gov |
| DNA Minor Groove | Intercalation or groove binding, disrupting DNA replication. | Anticancer, Antimicrobial | nih.gov |
| Urease | Inhibition of enzyme activity. | Antibacterial (e.g., against H. pylori) | nih.gov |
| HCV RNA Polymerase | Allosteric inhibition of viral replication. | Antiviral | nih.gov |
Translational Research and Clinical Development Pathways
Translating a promising compound from the laboratory to clinical use is a long and complex process. For this compound, this pathway will require rigorous preclinical and clinical evaluation. nih.gov The successful clinical history of other benzimidazoles, such as the anthelmintics albendazole and mebendazole and the proton-pump inhibitor omeprazole, provides a strong precedent for the therapeutic potential of this chemical class. ijpsjournal.combiotech-asia.org
The typical clinical development pathway involves several key stages:
Preclinical Research: This stage involves comprehensive in vitro (cell-based) and in vivo (animal model) studies to establish proof of concept, determine efficacy, and identify potential toxicities. Key aspects include absorption, distribution, metabolism, and excretion (ADME) studies to understand the compound's pharmacokinetic profile. acs.org
Investigational New Drug (IND) Application: Following successful preclinical studies, a submission is made to regulatory authorities (like the FDA) to begin clinical trials in humans.
Phase I Clinical Trials: The primary goal is to evaluate the compound's safety, determine a safe dosage range, and identify side effects in a small group of healthy volunteers or patients.
Phase II Clinical Trials: The drug is administered to a larger group of patients to assess its efficacy and further evaluate its safety.
Phase III Clinical Trials: Large-scale trials are conducted to confirm its effectiveness, monitor side effects, compare it to standard treatments, and collect information that will allow the drug to be used safely.
A major challenge in the translational path for many heterocyclic compounds is moving from promising preclinical data to successful clinical outcomes. nih.gov Issues related to poor solubility, metabolic instability, and unforeseen toxicity often hinder development. nih.govacs.org Advanced formulation strategies, such as the targeted delivery systems discussed previously, will be critical for overcoming these hurdles for this compound.
Sustainable Synthesis and Green Chemistry Approaches
The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals, aiming to reduce waste, minimize the use of hazardous substances, and improve efficiency. researchgate.netchemmethod.com The development of sustainable methods for producing this compound is a critical research direction. Traditional synthesis methods often require harsh conditions or toxic solvents, whereas modern approaches focus on environmentally benign alternatives. chemmethod.comniscpr.res.in
A particularly relevant and sustainable method for synthesizing 2-hydroxymethylbenzimidazole derivatives involves using D-fructose, a renewable biomass-derived carbohydrate, as a C2 synthon. nih.gov This metal-free process is completed in a short time and demonstrates good functional group tolerance, making it a highly attractive green alternative. nih.gov
Other green chemistry strategies applicable to benzimidazole synthesis include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, often under solvent-free conditions. chemmethod.commdpi.com
Use of Green Solvents: Replacing hazardous organic solvents with water, ionic liquids (ILs), or deep eutectic solvents (DESs) makes the process more environmentally friendly. mdpi.com
Heterogeneous Catalysis: Employing recyclable and eco-friendly solid catalysts, such as Cu(II)-SBA-15 or various nanoparticles, simplifies product purification and reduces waste. biointerfaceresearch.comrsc.org
These sustainable approaches not only reduce the environmental impact of chemical production but also offer economic benefits through increased efficiency and reduced waste management costs. chemmethod.comniscpr.res.in
| Green Synthesis Method | Key Features | Example Reactants/Catalysts | Reference |
|---|---|---|---|
| Renewable Feedstocks | Uses biomass-derived starting materials. | o-phenylenediamines + D-fructose | nih.gov |
| Microwave-Assisted Synthesis | Rapid, efficient, often solvent-free. | o-phenylenediamine (B120857) + aldehydes with [BMIM]HSO₄ or Er(OTf)₃ | mdpi.commdpi.com |
| Aqueous Boric Acid Solution | Uses water as a solvent at room temperature. | o-phenylenediamine + aldehydes | chemmethod.com |
| Heterogeneous Catalysis | Recyclable, eco-friendly solid catalyst. | o-phenylenediamine + aldehydes with Cu(II)-SBA-15 | rsc.org |
| Solvent-Free Reactions | Eliminates the need for volatile organic solvents. | o-phenylenediamine + aldehydes with K₄[Fe(CN)₆] catalyst | chemmethod.com |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-Hydroxy-2-(hydroxymethyl)benzimidazole derivatives?
- Methodological Answer : Derivatives can be synthesized via condensation reactions using substituted benzaldehydes or aryl thiazole-triazole precursors. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) yields target compounds. Purification involves solvent evaporation and filtration . Multi-step syntheses may require coupling reagents (e.g., carbodiimides) and catalysts (e.g., Cu(I) for click chemistry) to assemble triazole-thiazole-benzimidazole hybrids .
Q. Which analytical techniques are critical for characterizing structural purity?
- Methodological Answer :
- IR Spectroscopy : Confirms functional groups (e.g., hydroxyl, imidazole N-H stretches).
- NMR (¹H/¹³C) : Assigns proton environments (e.g., hydroxymethyl CH₂ at δ ~4.5 ppm) and aromatic patterns.
- Elemental Analysis : Validates C, H, N percentages against theoretical values .
- X-ray Crystallography : Resolves intramolecular conformations, such as the hydroxymethyl group orientation relative to the benzimidazole core .
Q. How can researchers optimize reaction yields for benzimidazole derivatives?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
- Catalyst Screening : Acidic conditions (e.g., acetic acid) promote cyclization, while Cu(I) catalysts accelerate triazole formation .
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and adjust reflux times (typically 4–8 hours) .
Advanced Research Questions
Q. What conformational factors influence the hydrogen bonding potential of this compound?
- Methodological Answer : X-ray diffraction and computational modeling (e.g., AM1 semiempirical methods) reveal that the hydroxymethyl side-chain adopts a conformation preventing intramolecular hydrogen bonding with the benzimidazole nitrogen. Energy minimization studies show constrained conformations for H-bonding are energetically unfavorable, suggesting intermolecular interactions dominate .
Q. How can DNA binding mechanisms of this compound be experimentally validated?
- Methodological Answer :
- UV Spectrophotometry : Monitor hypochromism and redshift in absorption spectra upon DNA addition, indicating intercalation.
- Viscosity Measurements : Increased DNA viscosity upon compound binding supports intercalation over surface binding.
- Binding Constant Calculation : Use the Benesi-Hildebrand equation to derive binding constants (e.g., ) .
Q. What computational tools predict the bioactivity of benzimidazole derivatives?
- Methodological Answer :
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes, DNA) using software like AutoDock. Compare binding poses of derivatives (e.g., 9c, 9g) to reference ligands .
- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or antimicrobial activity .
Q. How do substituents modulate pharmacological activity in benzimidazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with electron-withdrawing (e.g., -Br, -CF₃) or donating (e.g., -OCH₃) groups.
- Biological Assays : Test against cancer cell lines (e.g., MTT assay) or microbial strains (e.g., MIC determination). For example, fluorophenyl-thiazole derivatives show enhanced anticancer activity due to improved lipophilicity .
Q. What experimental and theoretical approaches resolve contradictions in hydrogen bonding data?
- Methodological Answer :
- Crystallography vs. Spectroscopy : X-ray structures (e.g., P21/c space group) provide static snapshots, while variable-temperature NMR detects dynamic H-bonding.
- Molecular Dynamics (MD) Simulations : Model solvent effects and dielectric environments to reconcile discrepancies between observed and predicted H-bond stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
Caption: General scheme of the Phillips condensation reaction for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and carboxylic acids.